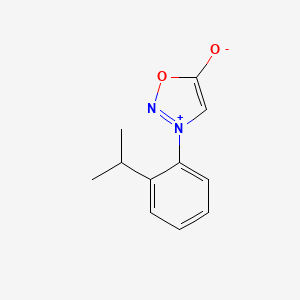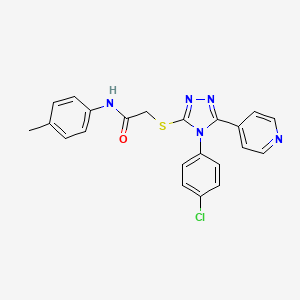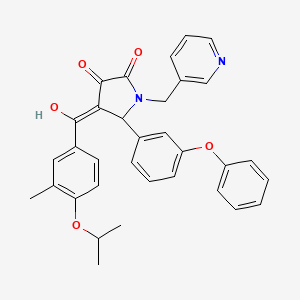![molecular formula C11H9N3O3 B12029189 (1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine CAS No. 146827-84-1](/img/structure/B12029189.png)
(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE is a chemical compound with the molecular formula C11H9N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of furaldehyde and phenylhydrazone, characterized by the presence of a nitro group at the 5-position of the furaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE typically involves the reaction of 5-nitro-2-furaldehyde with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazone bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can lead to the formation of 5-amino-2-furaldehyde phenylhydrazone .
Scientific Research Applications
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE.
5-Nitro-2-furaldehyde semicarbazone: Known for its bacteriostatic and bactericidal properties.
5-(2-Nitrophenyl)furfural: Used in the synthesis of various organic compounds .
Uniqueness
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of both the nitro group and the phenylhydrazone moiety allows it to participate in a variety of chemical reactions and exhibit significant biological activities .
Properties
CAS No. |
146827-84-1 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)11-7-6-10(17-11)8-12-13-9-4-2-1-3-5-9/h1-8,13H/b12-8+ |
InChI Key |
HUZCMQIIFYRKFJ-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029127.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12029133.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12029140.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029143.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029164.png)
![(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12029185.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12029186.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12029192.png)
![N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029194.png)
![11-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12029196.png)
